molecular formula C20H21N3O4S B2430413 Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 946206-90-2

Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2430413
CAS No.: 946206-90-2
M. Wt: 399.47
InChI Key: RELRXULTOKMTNR-UHFFFAOYSA-N
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Description

Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reaction Studies

  • Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate, a derivative of Biginelli compounds, has been studied for its reactions, including methylation and acylation. The compound has potential applications in the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, among other heterocyclic compounds (Kappe & Roschger, 1989).

Synthesis of Novel Heterocyclic Systems

  • The compound is utilized in the synthesis of novel heterocyclic systems such as 2a,5a,7-triazaacenaphthylene. This process involves specific reactions like iodination and elimination of hydrogen iodide, demonstrating the compound's versatility in synthesizing complex molecular structures (Muzychka et al., 2019).

Involvement in Multi-component Chemical Reactions

  • The compound plays a crucial role in multi-component chemical reactions, such as the Biginelli reaction. This application signifies its importance in creating functionalized pyrimidines, a class of compounds with various applications in scientific research (Gein et al., 2020).

Pharmaceutical and Bioactive Compound Synthesis

  • The synthesis of bioactive compounds, including those with potential anti-inflammatory activities, often involves this compound. Research has shown its utility in creating various pharmacologically active derivatives, indicating its significance in medicinal chemistry (Tozkoparan et al., 1998).

Crystal Structure and Thermodynamic Analysis

  • The compound has been studied for its crystal structure and thermodynamic properties, providing insights into its physical and chemical characteristics. These studies are crucial for understanding its stability and reactivity under different conditions, impacting its application in various scientific fields (Klachko et al., 2020).

Properties

IUPAC Name

methyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-5-10-28-20-22-17-16(18(24)23-20)15(12-6-8-13(26-3)9-7-12)14(11(2)21-17)19(25)27-4/h5-9,15H,1,10H2,2-4H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELRXULTOKMTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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